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Compound of Interest

Compound Name: 2-(trifluoromethyl)phenylthiourea

Cat. No.: B156821

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(trifluoromethyl)phenylthiourea (CAS Number: 1736-71-6). The information
detailed herein is essential for the accurate identification, characterization, and quality control
of this compound in research and development settings. This document presents available data
for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), including detailed experimental protocols and a visual representation of a general
spectroscopic analysis workflow.

Molecular and Physical Properties
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Property Value

Chemical Name 2-(trifluoromethyl)phenylthiourea

N-[2-(trifluoromethyl)phenyl]thiourea, 1-[2-

Synonyms ] )
(trifluoromethyl)phenyl]-2-thiourea

CAS Number 1736-71-6

Molecular Formula CsH7F3N2S

Molecular Weight 220.21 g/mol

Exact Mass 220.028204 g/mol

Spectroscopic Data

While a complete set of publicly available, raw experimental spectra for 2-
(trifluoromethyl)phenylthiourea is limited, the following tables summarize the expected and
reported spectroscopic characteristics based on data for structurally similar compounds and
information from chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For 2-(trifluoromethyl)phenylthiourea, tH, 13C, and *°*F NMR spectra would provide key
structural information.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~95-105 Singlet (broad) 1H NH (thiourea)
~78-82 Multiplet 1H Ar-H
~72-7.7 Multiplet 3H Ar-H
~7.0-8.0 Singlet (broad) 2H NH:z (thiourea)
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Note: The chemical shifts of N-H protons are highly dependent on solvent and concentration
and may appear as broad signals.

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (8) ppm Assignment

~180 - 185 C=S (thiourea)

~135-140 Ar-C (quaternary)

~120-135 Ar-CH

~ 122 - 128 (quartet) CFs

~115-125 Ar-C (quaternary, attached to CF3)

Note: The carbon attached to the CFs group will appear as a quartet due to coupling with the
fluorine atoms.

Table 3: Predicted °F NMR Spectral Data

Chemical Shift (6) ppm Multiplicity Assignment

~-60 to -65 Singlet CFs

Note: The chemical shift is referenced to CFCls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-(trifluoromethyl)phenylthiourea is expected to show characteristic absorption
bands for the N-H, C=S, and C-F bonds.

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

3400 - 3100 Medium-Strong N-H stretching (thiourea)

1600 - 1450 Medium-Strong Aromatic C=C stretching

1350 - 1100 Strong C-F stretching (trifluoromethyl)
1300 - 1100 Medium-Strong C-N stretching

800 - 700 Medium-Strong C=S stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and structural elucidation.

Table 5: Predicted Mass Spectrometry Data

m/z Interpretation

220 [M]* (Molecular ion)

201 M - F]*

161 [M - CSNJ* or [CF3CeHaNH2]*
145 [CF3CeHa]*

77 [CeHs]*

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of 2-(trifluoromethyl)phenylthiourea
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3s, DMSO-de).

 Instrumentation: Acquire the *H, 3C, and *°F NMR spectra on a 300 MHz or higher field NMR
spectrometer.

» 'H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-
noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number
of scans will be required compared to *H NMR.

e 19F NMR: Acquire the spectrum using a suitable pulse sequence. Use a fluorine-containing
reference standard, such as CFClIs (0 ppm), either internally or externally.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

o Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium
bromide (KBr) powder and press into a thin, transparent pellet.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

» Background Correction: A background spectrum of the empty sample holder (or pure KBr
pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system
(e.g., direct infusion, GC-MS, or LC-MS).

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).
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o Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the
molecular ion and key fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2-(trifluoromethyl)phenylthiourea.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-
(trifluoromethyl)phenylthiourea: A Technical Guide]. BenchChem, [2026]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b156821#spectroscopic-data-of-2-
trifluoromethyl-phenylthiourea-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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